![molecular formula C23H22N2O4 B2886030 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-naphthamide CAS No. 898430-94-9](/img/structure/B2886030.png)
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-naphthamide
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Description
The compound is a complex organic molecule that likely contains a pyrrolidinone ring (a five-membered ring with four carbon atoms and one nitrogen atom, and a double-bonded oxygen attached to one of the carbon atoms), a naphthyl group (a fused pair of benzene rings), and a 3,4-dimethoxyphenyl group (a benzene ring with two methoxy groups attached at the 3 and 4 positions) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds often involve multi-step sequences starting from simpler molecules . For example, 3,4-Dimethoxyphenethylamine, a related compound, can be synthesized from vanillin in a multi-step process .Scientific Research Applications
Conducting Polymers from Pyrrole-Based Monomers
A study by Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, and Musgrave (1996) on conducting polymers derived from pyrrole-based monomers, including those with dimethoxyphenyl groups, highlights the application of such compounds in creating stable, electrically conducting forms. These polymers, synthesized via electropolymerization, exhibit low oxidation potentials, making them suitable for various electronic and optoelectronic applications (Sotzing et al., 1996).
Molecular Interaction with CB1 Cannabinoid Receptor
Shim, Welsh, Cartier, Edwards, and Howlett (2002) explored the molecular interaction of a potent antagonist for the CB1 cannabinoid receptor, demonstrating the significance of specific chemical moieties for receptor binding and activity. This research could imply potential pharmacological applications of related naphthamide compounds in designing receptor-targeted drugs (Shim et al., 2002).
Enantioselective Synthesis of P,N-Ligands
Liu, Pullarkat, Li, Chen, Yuan, Lee, and Leung (2009) reported the highly enantioselective synthesis of P,N-ligands using a chiral palladium complex, suggesting the potential of naphthamide derivatives in catalysis and asymmetric synthesis. These findings could point towards the use of similar compounds in synthesizing chiral molecules for pharmaceuticals and fine chemicals (Liu et al., 2009).
Imaging of Alzheimer’s Disease Pathology
Shoghi-Jadid, Small, Agdeppa, Kepe, Ercoli, Siddarth, Read, Satyamurthy, Petrič, Huang, and Barrio (2002) utilized a novel radiofluorinated derivative for PET imaging to localize neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This demonstrates the application of naphthyl-related compounds in developing diagnostic tools for neurodegenerative diseases (Shoghi-Jadid et al., 2002).
properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-28-20-10-9-19(13-21(20)29-2)25-14-18(12-22(25)26)24-23(27)17-8-7-15-5-3-4-6-16(15)11-17/h3-11,13,18H,12,14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMVXHVNTKFMSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC4=CC=CC=C4C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-naphthamide |
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